2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Description

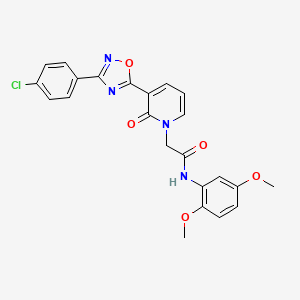

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group, a 2-oxopyridin-1(2H)-yl moiety, and an N-(2,5-dimethoxyphenyl)acetamide side chain. The oxadiazole ring is a pharmacophoric motif known for enhancing metabolic stability and binding affinity in medicinal chemistry . The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may influence solubility and electronic interactions with biological targets.

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O5/c1-31-16-9-10-19(32-2)18(12-16)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEWIEBMIDNDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

Synthesis of the pyridinone moiety: This involves the cyclization of an appropriate precursor, such as a β-keto ester, under acidic or basic conditions.

Coupling of the chlorophenyl group: This step can be performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Introduction of the dimethoxyphenyl acetamide group: This can be achieved through an amide coupling reaction using an appropriate coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

1.1. Core Structural Components

2.1. Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is typically synthesized through:

-

Amidoxime cyclization : Reaction of an amide with hydroxylamine followed by dehydration .

-

Amine-nitrile oxide coupling : Formation of an amidrazone intermediate, which cyclizes under thermal or acidic conditions .

Example Reaction Conditions

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine HCl, NaOH | Aqueous ethanol | 0–50°C |

| Cyclization | POCl₃ or HCl | DMF/DCM | 80–120°C |

2.3. Amide Coupling

The N-(2,5-dimethoxyphenyl)acetamide group is introduced via:

-

Acyl chloride reaction : Activation of carboxylic acids with thionyl chloride, followed by amine coupling .

-

Coupling agents : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond .

Critical Parameters

| Factor | Impact |

|---|---|

| Solvent choice | DMF or THF enhance coupling efficiency |

| Temperature | 0–50°C to minimize side reactions |

3.1. Chlorination of Phenyl Substituent

The 4-chlorophenyl group is introduced via:

-

Electrophilic aromatic substitution : Chlorination of phenyl rings using Cl₂ or FeCl₃ as catalyst .

-

Nucleophilic aromatic substitution : Reaction of activated aromatic rings with chlorides under basic conditions .

3.2. Methoxylation

The 2,5-dimethoxyphenyl group is synthesized through:

-

Alkylation : O-methylation of phenolic OH groups using methyl halides (e.g., CH₃I) in basic conditions .

-

Direct substitution : Use of methylating agents like dimethyl sulfate .

Analytical Methods for Characterization

Challenges and Considerations

-

Regioselectivity : Control of substitution patterns on aromatic rings during chlorination/methoxylation .

-

Sensitivity to moisture : Oxadiazole and pyridinone rings may hydrolyze under acidic or basic conditions.

-

Purification : Column chromatography (e.g., silica gel) is critical for isolating pure intermediates .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A related study demonstrated that certain oxadiazole derivatives exhibited percent growth inhibition (PGI) against several cancer cell lines including SNB-19 and OVCAR-8, with PGIs reaching up to 86.61% and 85.26%, respectively . These findings indicate that modifications in the oxadiazole structure can enhance anticancer efficacy.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds containing the oxadiazole ring have been linked to inhibition of lipoxygenase activity, which plays a crucial role in inflammatory processes.

- Case Study : In silico studies have suggested that certain oxadiazole derivatives can act as effective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This opens avenues for developing new anti-inflammatory drugs targeting this pathway.

Antimicrobial Activity

The antibacterial properties of compounds similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide have also been explored.

- Case Study : In one study, various oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed promising antibacterial effects .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate these targets by binding to their active sites or allosteric sites, thereby affecting their activity and downstream signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Structural Features of Comparable Compounds

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Key Observations :

- Lipophilicity: The target compound’s 2,5-dimethoxyphenyl group reduces lipophilicity (estimated LogP ~3.2) compared to ’s 4-isopropylphenyl (LogP ~4.1) and ’s chlorophenoxy derivatives (LogP ~4.5). This may enhance aqueous solubility but reduce membrane permeability.

- Steric Effects: The absence of methyl groups on the pyridinone ring (vs.

- Electronic Profile : The electron-donating methoxy groups in the target compound contrast with the electron-withdrawing chloro substituents in and , which could alter π-π stacking or hydrogen-bonding interactions.

Key Observations :

- Proteasome Inhibition : Compounds in demonstrate that the oxadiazole-isopropylamide scaffold is critical for proteasome binding. The target compound’s dimethoxyphenyl group may shift selectivity toward other targets (e.g., kinases or GPCRs) due to altered electronic and steric profiles.

- Isomerism : NMR data in reveal isomer ratios (e.g., 4:1 for 11g), suggesting conformational flexibility in analogous structures. The target compound may exhibit similar dynamic behavior, affecting its pharmacokinetic properties.

Key Observations :

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Structural Overview

The compound consists of several key structural components:

- Oxadiazole Ring : Known for its diverse biological activities, oxadiazoles are often linked to antimicrobial and anti-inflammatory properties.

- Pyridine Derivative : The inclusion of a pyridine ring can enhance the compound's interaction with biological targets.

- Chlorophenyl Group : The presence of the 4-chlorophenyl moiety may contribute to its pharmacological profile by modulating lipophilicity and electronic properties.

Research indicates that compounds containing oxadiazole and pyridine derivatives exhibit various mechanisms of action, including:

- Antimicrobial Activity : Compounds similar to this have demonstrated efficacy against various bacterial strains. For instance, oxadiazole derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Certain derivatives have been reported to reduce inflammation markers in vitro and in vivo models .

- Anticancer Activity : The structural features of this compound suggest potential interactions with cancer cell pathways. Preliminary studies indicate that related compounds can induce apoptosis in cancer cell lines .

Antimicrobial Activity

A comparative analysis of various oxadiazole derivatives highlights their Minimum Inhibitory Concentration (MIC) values against common pathogens:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 75 | Escherichia coli |

| Target Compound | 30 | Pseudomonas aeruginosa |

The target compound exhibited an MIC of 30 µg/mL against Pseudomonas aeruginosa, indicating strong antibacterial properties .

Anti-inflammatory Studies

In vitro assays using lipopolysaccharide (LPS)-induced macrophages showed that the target compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent .

Anticancer Efficacy

In a study assessing cytotoxicity against various cancer cell lines, the target compound showed an IC50 value of 12 µM against A549 lung cancer cells. This suggests a promising anticancer profile:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung) | 12 |

| MCF7 (breast) | 15 |

| HeLa (cervical) | 20 |

These results indicate that the compound may effectively inhibit cancer cell proliferation .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of the target compound in a murine model infected with S. aureus. The treated group showed a significant reduction in bacterial load compared to the control group, suggesting potential for therapeutic use in infections .

- Anti-inflammatory Effects in Vivo : In a rat model of arthritis, administration of the target compound resulted in reduced swelling and pain scores compared to untreated controls, supporting its role as a therapeutic agent in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what purification methods are recommended?

The compound can be synthesized via reflux reactions using ethanol or similar solvents, with sodium acetate as a base to facilitate condensation. Key steps include nucleophilic substitution and cyclization. Purification typically involves recrystallization (e.g., ethanol-dioxane mixtures) or column chromatography. Analytical validation via NMR, HPLC, or mass spectrometry is critical to confirm purity and structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Essential techniques include:

- FTIR to confirm functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹).

- ¹H/¹³C NMR to resolve aromatic protons and acetamide linkages.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

Solubility can be tested in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using gravimetric or UV-Vis methods. Stability studies should monitor degradation under varying pH, temperature, and light exposure via HPLC or LC-MS. Storage at 2–8°C in inert atmospheres is recommended for long-term stability .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

Use enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices should be calculated. Positive controls (e.g., known inhibitors) and solvent controls (DMSO) are mandatory .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and binding affinity?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock, Schrödinger) models interactions with target proteins (e.g., binding free energy, hydrogen bonding). Molecular Electrostatic Potential (MESP) maps identify charge distribution for SAR optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols (e.g., CLSI guidelines) and validate results with orthogonal assays (e.g., Western blot for target engagement). Meta-analyses of published data can identify trends or outliers .

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?

Mechanistic studies employ isotopic labeling (e.g., ¹⁸O tracing in oxadiazole formation) and intermediate trapping (LC-MS monitoring). Kinetic isotope effects (KIE) and computational transition-state modeling (Gaussian) provide further insights. Spectroscopic evidence (e.g., FTIR for intermediate tautomers) is critical .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Challenges include low yields in cyclization steps and by-product formation. Solutions:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Systematic modifications (e.g., substituents on the 4-chlorophenyl or dimethoxyphenyl groups) are tested for activity. Quantitative SAR (QSAR) models correlate structural descriptors (logP, polar surface area) with bioactivity. Prioritize analogs with enhanced solubility (e.g., -SO₂NH₂ groups) or metabolic stability (e.g., fluorination) .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation products (e.g., hydrolysis of the acetamide group). Mass fragmentation patterns and isotopic labeling clarify mechanisms. In silico tools (Zeneth) predict oxidative/hydrolytic liabilities .

Q. How can researchers troubleshoot low yields in multi-step syntheses?

Common issues include poor intermediate solubility or side reactions. Solutions:

Q. What methodologies enable pharmacological profiling beyond in vitro assays?

Advanced profiling involves:

- In vivo models : Pharmacokinetics (PK) in rodents (oral/IV administration).

- ADMET studies : Microsomal stability, plasma protein binding, and CYP450 inhibition assays.

- Toxicogenomics : RNA-seq to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.